HEXANE-2,5-DIONE MONOETHYLENEKETAL

Stereoselective synthesis Allylsilane chemistry Ring-closing metathesis

Hexane-2,5-dione monoethyleneketal (CAS 33528-35-7), systematically named 4-(2-methyl[1,3]dioxolan-2-yl)butan-2-one, is a monoprotected derivative of the symmetrical 1,4-diketone 2,5-hexanedione, characterized by a single 1,3-dioxolane ring protecting one of its two ketone functionalities. With a molecular formula of C8H14O3 and a molecular weight of 158.20 g/mol, it exists as a clear, colorless oil that is sparingly soluble in acetonitrile and slightly soluble in chloroform and methanol.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 33528-35-7
Cat. No. B043783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHEXANE-2,5-DIONE MONOETHYLENEKETAL
CAS33528-35-7
Synonyms4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone;  4-(2-Methyl[1,3]dioxolan-2-yl)butan-2-one; 
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC(=O)CCC1(OCCO1)C
InChIInChI=1S/C8H14O3/c1-7(9)3-4-8(2)10-5-6-11-8/h3-6H2,1-2H3
InChIKeyIJDSLTPBRBKENK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexane-2,5-Dione Monoethyleneketal (CAS 33528-35-7): Core Properties and Identity


Hexane-2,5-dione monoethyleneketal (CAS 33528-35-7), systematically named 4-(2-methyl[1,3]dioxolan-2-yl)butan-2-one, is a monoprotected derivative of the symmetrical 1,4-diketone 2,5-hexanedione, characterized by a single 1,3-dioxolane ring protecting one of its two ketone functionalities [1]. With a molecular formula of C8H14O3 and a molecular weight of 158.20 g/mol, it exists as a clear, colorless oil that is sparingly soluble in acetonitrile and slightly soluble in chloroform and methanol . The compound is critically moisture- and temperature-sensitive, requiring refrigerated storage at 4°C to maintain its integrity above 25°C [2].

Why Generic Substitution of Hexane-2,5-Dione Monoethyleneketal Fails


Interchanging hexane-2,5-dione monoethyleneketal with its unprotected parent (2,5-hexanedione) or with fully protected bis-ethylene ketal or bis-catechol ketal derivatives is not a viable procurement strategy. The presence of a single, unprotected ketone moiety is not an incidental feature but a prerequisite for its intended synthetic utility as a reactive intermediate [1]. For instance, in allylation reactions, the unprotected carbonyl is essential for participation in cyclization and cascade processes that yield bicyclic or tricyclic frameworks, an outcome not possible with the completely protected, unreactive bis-ketal analogs [2]. Conversely, using the unprotected 2,5-hexanedione directly often leads to unwanted side reactions and a complete loss of the regioselectivity that this monoprotected form uniquely confers [3].

Quantitative Differentiation of Hexane-2,5-Dione Monoethyleneketal: Evidence for Scientific Selection


Stereoselective Dialkylation Yield Compared to Bis-Ketal Derivatives

In TiCl4-mediated bis-allylation reactions with 1,8-bis(trimethylsilyl)-2,6-octadiene (Bistro), the monoethyleneketal derivative of 2,5-hexanedione reacts to afford a divinylbicyclic ether with complete stereoselectivity, yielding a single stereoisomer [1]. This result contrasts sharply with the same reaction using the bis-catechol ketal derivative of 2,5-hexanedione, which yields a 4,4-dialkylcyclopentene product [2]. The presence of the unprotected ketone in the monoethyleneketal is essential for a nucleophilic participation step that directs the reaction toward the bicyclic framework, a pathway unavailable to the completely protected analog [1].

Stereoselective synthesis Allylsilane chemistry Ring-closing metathesis

Synthesis Yield vs. Thermal Initiation Routes

The compound's utility as a synthetic product itself is demonstrated in a study on the synthesis of monoprotected 1,4-diketones. Using a photochemical approach with cyclic enones, yields of the monoprotected 1,4-diketone framework (e.g., from cyclopentenone or cyclohexenone) were reported as 'good' [1]. While a direct yield comparison for the exact compound 2,5-hexanedione monoethyleneketal is not provided, the study explicitly states that thermal initiation methods for this class of reaction 'gives only low yield' [1]. This establishes the photochemical route as a superior, though more specialized, pathway.

1,4-Diketone synthesis Photochemical methods Radical chemistry

Functional Group Orthogonality vs. Unprotected 2,5-Hexanedione

The compound's value is rooted in the principle of monoketalization of symmetrical diketones, which is a method to achieve orthogonal reactivity. In a foundational study, monoprotected diketones like 2,5-hexanedione monoethyleneketal enabled subsequent reactions on the remaining free ketone group without interference from the protected site [1]. For instance, the free ketone on polymer-supported monoketals was reacted with phenylmagnesium bromide to yield, after hydrolysis, specific products like 3-phenyl-2-cyclohexen-1-one in high yield [2]. In contrast, using unprotected 2,5-hexanedione in a Grignard reaction would lead to a complex, non-selective mixture of mono- and bis-addition products, along with potential enolization byproducts, drastically reducing the yield of any single desired compound.

Protecting group strategy Regioselective functionalization Polymer-supported synthesis

High-Value Application Scenarios for Hexane-2,5-Dione Monoethyleneketal Procurement


Stereoselective Construction of Bicyclic and Tricyclic Scaffolds

This compound is uniquely suited for the synthesis of complex bicyclic and tricyclic frameworks. Its single, reactive ketone, in combination with the protected dioxolane, allows for a stereoselective, cascade-like dialkylation with reagents such as 1,8-bis(trimethylsilyl)-2,6-octadiene, yielding a single diastereomer of a divinylbicyclic ether [1]. This reaction pathway is inaccessible using bis-ketal derivatives, which produce monocyclic products, or the unprotected diketone, which would yield complex mixtures [2]. Procurement is therefore critical for projects targeting rigid, stereochemically complex molecules like alkaloids or steroids where this transformation provides a key strategic step.

Regioselective Synthesis of Advanced Pharmaceutical Intermediates (e.g., Dinordrin Analogs)

As a protected building block, this compound provides a crucial point of orthogonality for the multi-step synthesis of biologically active molecules. Its established use in the synthesis of Dinordrin and its analogs demonstrates its capacity to introduce latent ketone functionality that can be unveiled at a late stage, thereby enabling the assembly of complex, polycyclic frameworks under controlled conditions [1][2]. This approach avoids the incompatibility of free ketones with early-stage reaction conditions, making it an essential procurement item for medicinal chemistry programs requiring precise functional group manipulation.

Method Development for Monoprotected 1,4-Diketone Synthesis

The compound serves as a benchmark and target in the development of new synthetic methodologies for monoprotected 1,4-diketones. The demonstration that photochemical routes provide a 'good yield' alternative to 'low yield' thermal methods establishes a clear need for the compound as a standard for yield optimization and reaction condition screening [1]. Laboratories focused on developing novel, efficient, or greener synthetic routes to 1,4-diketones will require this specific compound to calibrate and validate their novel methods against a known and referenced standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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